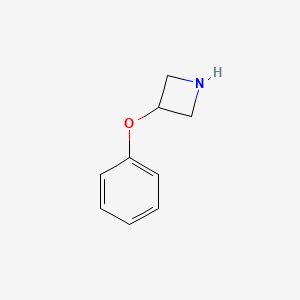

3-Phenoxyazetidine

概要

説明

3-Phenoxyazetidine: is an organic compound with the molecular formula C9H11NO It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxyazetidine typically involves the reaction of azetidine with phenol derivatives. One common method is the nucleophilic substitution reaction where azetidine reacts with phenol in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of palladium-catalyzed cross-coupling reactions. This involves the reaction of 3-iodoazetidine with phenol derivatives in the presence of a palladium catalyst and phosphine ligands . This method is advantageous due to its high yield and selectivity.

化学反応の分析

Hydrogenolysis for Deprotection and Stabilization

3-Phenoxyazetidine is synthesized via catalytic hydrogenolysis of 1-diphenylmethyl-3-phenoxyazetidine precursors. Key conditions and outcomes include:

Mechanistic Insight :

Tertiary amines like triethylamine stabilize the azetidine ring during hydrogenolysis by protonating reactive intermediates, preventing dimerization (e.g., formation of Dimer A, a bis-azetidine by-product) . Without stabilization, prior methods yielded 15% dimer contamination .

Carboxamide Formation via Nucleophilic Acylation

This compound reacts with nitrourea, alkyl isocyanates, or urea to form 3-phenoxy-1-azetidinecarboxamides. Comparative data:

Example Reaction :

this compound + methyl isocyanate → N-Methyl-3-phenoxyazetidinecarboxamide (90% yield) .

Key Application :

These carboxamides exhibit anticonvulsant activity, driving interest in streamlined synthesis .

Ring-Opening and Functionalization

While direct ring-opening reactions of this compound are less documented, analogous azetidines undergo nucleophilic attack at the strained ring. For example:

-

Acid-Catalyzed Hydrolysis :

Azetidines with electron-withdrawing groups (e.g., 3-bromoazetidine) undergo ring opening in nucleophilic solvents like isopropanol to form 3-alkoxyazetidines . -

Reductive Amination :

Imine intermediates derived from azetidines can cyclize to form fused heterocycles, though yields are moderate (e.g., 43–71% for dioxane derivatives) .

Derivatization for Biological Activity

This compound scaffolds are modified to enhance bioactivity:

科学的研究の応用

Medicinal Applications

1. Antimicrobial Activity:

Research has shown that azetidine derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have reported the synthesis of various 3-phenoxyazetidine derivatives that demonstrated effective activity against strains such as Staphylococcus aureus and Escherichia coli. These compounds were evaluated for their minimum inhibitory concentrations (MIC) and showed promising results compared to standard antibiotics like streptomycin .

2. Anticancer Potential:

The anticancer properties of this compound have been explored in several studies. Compounds derived from this scaffold have been tested against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung adenocarcinoma). Some derivatives exhibited significant growth inhibition, suggesting potential as therapeutic agents .

3. Neuropharmacological Effects:

Patents have indicated that this compound derivatives can modulate neurotransmission systems, particularly affecting catecholaminergic pathways. This modulation may have implications for treating neurodegenerative diseases or psychiatric disorders .

Case Studies

Case Study 1: Antibacterial Activity Assessment

A series of this compound derivatives were synthesized and screened for antibacterial activity. The study involved comparing the efficacy of these compounds with established antibiotics. The results indicated that certain derivatives not only matched but exceeded the activity of standard treatments against resistant bacterial strains .

Case Study 2: Anticancer Screening

In another study focused on anticancer properties, a library of this compound compounds was evaluated for cytotoxicity against multiple cancer cell lines. The findings revealed that specific modifications to the azetidine ring significantly enhanced anticancer activity, providing insights into structure-activity relationships that could guide future drug design .

作用機序

The mechanism of action of 3-Phenoxyazetidine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors and ion channels, modulating their activity. This interaction can lead to various pharmacological effects, such as anticonvulsant and neuroprotective activities .

類似化合物との比較

Similar Compounds

3-Methyl-3-phenoxyazetidine: Similar structure with a methyl group attached to the azetidine ring.

3-Phenoxy-1-azetidinecarboxamide: Contains a carboxamide group, offering different chemical properties and applications.

Uniqueness

3-Phenoxyazetidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its phenoxy group enhances its stability and makes it a valuable intermediate in organic synthesis.

生物活性

3-Phenoxyazetidine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phenolic compounds with azetidine derivatives. Various synthetic strategies have been developed to optimize yield and purity. For example, recent studies have highlighted methods that utilize nucleophilic substitutions and ring-opening reactions to produce functionalized azetidines effectively .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Azetidine derivatives, including this compound, have shown promising antimicrobial properties against various bacterial strains. Studies indicate that modifications in the azetidine structure can significantly influence their efficacy against pathogens .

- Neuroprotective Effects : Research has demonstrated that certain azetidines can inhibit acetylcholinesterase (AChE), which is crucial for neuroprotection. Compounds similar to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress, particularly in models associated with neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Properties : The compound has been assessed for its anti-inflammatory potential, showing significant effects in reducing inflammation markers in various experimental models .

1. Antimicrobial Efficacy

A study evaluated a series of azetidine derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Among these, compounds with electron-withdrawing groups exhibited superior activity. The structure-activity relationship (SAR) revealed that the presence of a nitro group significantly enhanced antibacterial properties compared to other substituents .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| 1a | High | Moderate |

| 1b | Moderate | Low |

| 1c | High | High |

2. Neuroprotective Studies

In a neuroprotective study, several azetidine derivatives were tested for their ability to inhibit AChE. The most potent compounds were found to have IC50 values comparable to established AChE inhibitors like rivastigmine. Additionally, these compounds showed protective effects against glutamate-induced neurotoxicity in neuronal cell cultures .

| Compound | AChE Inhibition (IC50 µM) | Neuroprotection (%) |

|---|---|---|

| 2a | 25 | 75 |

| 2b | 30 | 70 |

| 2c | 20 | 80 |

3. Anti-inflammatory Activity

Research conducted on the anti-inflammatory properties of azetidine derivatives indicated that compounds similar to this compound could inhibit pro-inflammatory cytokines effectively. In vivo studies demonstrated a reduction in edema and inflammatory markers in treated groups compared to controls .

特性

IUPAC Name |

3-phenoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-4-8(5-3-1)11-9-6-10-7-9/h1-5,9-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDAHKDEKOTDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510495 | |

| Record name | 3-Phenoxyazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76263-18-8 | |

| Record name | 3-Phenoxyazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques were employed to confirm the structure of the synthesized 3-phenylthio/3-phenoxyazetidine-2-one compounds?

A1: The research utilized several spectroscopic techniques for structural confirmation:

- Elemental Analysis: This technique confirmed the composition of Carbon, Hydrogen, and Nitrogen in the synthesized compounds. []

- Mass Spectrometry: This analysis verified the molecular weight of the synthesized compounds. []

- Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Specifically, HMQC (Heteronuclear Multiple Quantum Correlation) 1H-13C and COSY (Correlation Spectroscopy) 1H-1H experiments were employed. These techniques provided detailed information about the connectivity and spatial arrangement of atoms within the molecules, confirming the proposed structure and stereochemistry. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。